3-Methyl-1-prop-2-ynylthiobenzene
Description
3-Methyl-1-prop-2-ynylthiobenzene is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a methyl group (-CH₃) and a prop-2-ynylthio (-S-CH₂-C≡CH) moiety. The propynylthio group introduces unique electronic and steric properties due to the acetylene triple bond, which enhances reactivity in cycloaddition or cross-coupling reactions. While specific data on its synthesis or applications are absent in the provided evidence, its structural features align with compounds studied for pharmaceutical or materials science applications, particularly those involving sulfur-mediated interactions or π-conjugation .
Properties
Molecular Formula |
C10H10S |
|---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
1-methyl-3-prop-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C10H10S/c1-3-7-11-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3 |
InChI Key |
HPBWEGYTQZGKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Methyl-1-prop-2-ynylthiobenzene with structurally related sulfur-containing aromatic compounds:
Key Observations:
- Electronic Effects : The methyl group in 3-Methyl-1-prop-2-ynylthiobenzene donates electrons via hyperconjugation, while the propynylthio group may exert an electron-withdrawing effect due to the sulfur atom and acetylene moiety. This contrasts with 3-Methyliodobenzene, where iodine acts as a weak electron-withdrawing group .
- Reactivity : The acetylene group in 3-Methyl-1-prop-2-ynylthiobenzene is primed for Huisgen cycloaddition (click chemistry), whereas the boronic acid in 3-Thiophenylboronic acid enables cross-coupling reactions like Suzuki-Miyaura .
Physicochemical Properties
Hypothetical data inferred from analogous compounds:
Discussion :
- The propynylthio group likely reduces solubility in polar solvents compared to thiophene-based analogs.
- Stability challenges may arise from the acetylene group’s susceptibility to polymerization or oxidation.
Challenges :
- Limited toxicity data (as noted for related compounds in ).
- Optimization of synthetic yield and purity using advanced crystallographic validation tools like SHELXL .
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